2-(Benzenesulfonyl)hept-6-en-3-one
Description
2-(Benzenesulfonyl)hept-6-en-3-one is a sulfonyl-containing ketone with a seven-carbon aliphatic chain featuring a terminal alkene group. Its molecular formula is $ \text{C}{13}\text{H}{16}\text{O}_3\text{S} $, and its structure combines a benzenesulfonyl group at position 2 and a ketone at position 3 of the heptenyl backbone.
Properties
CAS No. |
80945-33-1 |
|---|---|
Molecular Formula |
C13H16O3S |
Molecular Weight |
252.33 g/mol |
IUPAC Name |
2-(benzenesulfonyl)hept-6-en-3-one |
InChI |
InChI=1S/C13H16O3S/c1-3-4-10-13(14)11(2)17(15,16)12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3 |
InChI Key |
ADTAHPHAEWPMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCC=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)hept-6-en-3-one typically involves the reaction of benzenesulfonyl chloride with hept-6-en-3-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)hept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted hept-6-en-3-one compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Benzenesulfonyl)hept-6-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)hept-6-en-3-one involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The double bond in the hept-6-en-3-one backbone can undergo addition reactions, further modifying the compound’s structure and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on mercury-containing compounds (e.g., [93832-67-8], [92714-09-5]), which are structurally and functionally distinct from 2-(Benzenesulfonyl)hept-6-en-3-one. Below is a comparative analysis based on structural analogs and chemical behavior:
Table 1: Key Structural and Functional Differences
| Compound Name (CAS) | Functional Groups | Metal Content | Potential Applications | Toxicity Concerns |
|---|---|---|---|---|
| This compound | Benzenesulfonyl, ketone, alkene | None | Organic synthesis intermediates | Likely low (non-metallic) |
| [93832-67-8] | Benzenesulfonyl, ethyl-chloromercury | Mercury (Hg) | Catalysis, historical preservatives | High (neurotoxic) |
| [92714-09-5] | Acetyloxyhexyl-chloromercury | Mercury (Hg) | Antiseptics (obsolete) | High (environmental hazard) |
Key Findings :
Structural Divergence: The mercury compounds in the evidence contain organomercury bonds (C-Hg-Cl), which confer high reactivity and toxicity, unlike the sulfonyl-ketone backbone of the target compound .
Reactivity : Mercury compounds (e.g., [93832-67-8]) undergo electrophilic reactions due to Hg’s electronegativity, while this compound likely participates in nucleophilic additions at the ketone or alkene groups.
Applications: Mercury derivatives were historically used in catalysis or antiseptics but are now restricted due to toxicity. The target compound, lacking heavy metals, may serve as a safer intermediate in modern syntheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
